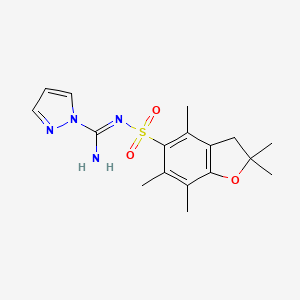

N-Pbf-1H-pyrazole-1-carboxamidine

Description

The Significance of Guanidine (B92328) Functionalities in Organic Synthesis and Chemical Biology

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and polar functional group. wikipedia.orgresearchgate.net At physiological pH, it is protonated to form the resonance-stabilized guanidinium (B1211019) cation. wikipedia.org This positive charge and the ability to form multiple hydrogen bonds are crucial for the biological activity of many molecules. researchgate.netnih.gov

In the realm of natural products, the guanidine moiety is a key structural feature in a diverse array of compounds, including the amino acid arginine, potent neurotoxins like saxitoxin (B1146349) and tetrodotoxin, and various marine alkaloids with antimicrobial and anticancer properties. rsc.orgscienceopen.comtcichemicals.com The presence of the guanidinium group in arginine is fundamental to protein structure and function, enabling electrostatic interactions and hydrogen bonding that are vital for enzyme catalysis and protein-protein recognition. nih.gov

The pharmacological importance of the guanidine functionality is equally significant. Numerous synthetic drugs and drug candidates incorporate this group to enhance their binding affinity to biological targets. researchgate.net Examples include antidiabetic agents, antiviral compounds, and inhibitors of various enzymes. researchgate.net Consequently, the ability to introduce guanidine groups into molecules with high efficiency and selectivity is a critical objective in medicinal chemistry and drug discovery.

Evolution of Guanidinylating Reagents: Historical Context and Modern Approaches

The methods for introducing a guanidine group have evolved considerably over time. Early approaches often involved harsh reaction conditions and the use of reagents that were not compatible with sensitive functional groups. Traditional methods for guanidinylation often involved a multi-step process, including the protection of a terminal amine, followed by the introduction of the guanidine functionality at a later stage of the synthesis. nih.gov

Modern organic synthesis demands milder, more efficient, and highly selective methods for guanidinylation. This has led to the development of a wide range of "guanidinylating reagents," which are designed to transfer a protected or unprotected guanidine group to a primary or secondary amine. These reagents vary in their reactivity, stability, and the nature of the protecting groups employed.

Overview of Pyrazole-1-carboxamidine Derivatives as Effective Guanidinylating Agents

Among the various classes of guanidinylating reagents, pyrazole-1-carboxamidine derivatives have emerged as particularly effective and versatile tools. acs.orgsemanticscholar.org Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are a prominent scaffold in many pharmacologically active molecules. mdpi.comnih.govnih.gov

The use of a pyrazole (B372694) ring as a leaving group in guanidinylation reactions offers several advantages. The pyrazole itself is a stable and relatively non-reactive heterocycle, which contributes to the stability of the reagent. Upon reaction with an amine, the pyrazole is released as a neutral and easily removable byproduct.

1H-Pyrazole-1-carboxamidine hydrochloride is a well-established and attractive reagent for the guanylation of amines and has found applications in peptide synthesis. acs.orgsemanticscholar.org The reactivity of these pyrazole-based reagents can be fine-tuned by introducing different substituents on the pyrazole ring or by using various protecting groups on the carboxamidine nitrogen atoms. This modularity allows for the development of reagents with tailored reactivity to suit a wide range of synthetic challenges. For instance, N,N′-Di-Boc-1H-pyrazole-1-carboxamidine is a commercially available reagent used in peptide synthesis. sigmaaldrich.comglpbio.com

Role and Orthogonality of the Pbf Protecting Group in Complex Molecule Synthesis, particularly in Peptide Chemistry

In the synthesis of complex molecules, particularly peptides, the use of protecting groups is essential to prevent unwanted side reactions at reactive functional groups. peptide.combiosynth.com The concept of "orthogonality" is central to protecting group strategy. Orthogonal protecting groups can be removed under distinct sets of conditions, allowing for the selective deprotection of one functional group in the presence of others. peptide.com

The guanidine group of arginine is strongly basic and requires protection during peptide synthesis to prevent side reactions. omizzur.comnih.gov Several protecting groups have been developed for this purpose, with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group being one of the most widely used in modern Fmoc-based solid-phase peptide synthesis (SPPS). omizzur.comchempep.com

The Pbf group offers several advantages:

Acid Lability: It is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which are the same conditions used for the final cleavage of the peptide from the resin in Fmoc-SPPS. thermofisher.comiris-biotech.de

Stability: The Pbf group is stable to the basic conditions (e.g., piperidine) used for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain. chempep.com This orthogonality is crucial for the stepwise assembly of the peptide.

Reduced Side Reactions: Compared to older protecting groups for arginine, the Pbf group is less prone to causing side reactions during cleavage. peptide.comsigmaaldrich.com

The combination of the Pbf protecting group with the pyrazole-1-carboxamidine scaffold represents a powerful strategy for the synthesis of arginine-containing peptides and other complex molecules.

Defining the Research Landscape for N-Pbf-1H-pyrazole-1-carboxamidine as a Novel Synthetic Tool

This compound combines the advantageous features of a pyrazole-based guanidinylating agent with the widely accepted and orthogonal Pbf protecting group. This specific combination makes it a potentially valuable and highly specialized tool for organic synthesis, particularly in the context of peptide chemistry and the synthesis of complex natural products containing the guanidine functionality.

The research landscape for this compound is focused on its application as a reagent for the direct and selective introduction of a Pbf-protected guanidine group onto primary and secondary amines. Key areas of investigation would include:

Synthesis and Optimization: Developing efficient and scalable synthetic routes to this compound.

Reactivity and Scope: Evaluating its reactivity with a wide range of amine substrates, including sterically hindered and electronically diverse amines.

Application in Peptide Synthesis: Demonstrating its utility in the synthesis of arginine-containing peptides, both in solution-phase and solid-phase methodologies.

Compatibility with Other Protecting Groups: Assessing its compatibility with other commonly used protecting groups to ensure its broad applicability in complex molecule synthesis.

By providing a direct route to Pbf-protected guanidines, this compound has the potential to streamline synthetic strategies and facilitate the preparation of important and complex molecular targets.

Data Tables

Table 1: Comparison of Arginine Side-Chain Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |

|---|---|---|---|

| Nitro | NO2 | H2/Pd, SnCl2 | One of the earliest protecting groups; removal can be harsh. omizzur.comnih.gov |

| Tosyl | Tos | HF | Requires strong acid for cleavage. peptide.com |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | TFA | More acid-labile than Mtr; can be difficult to scavenge. peptide.comthermofisher.com |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA | Highly acid-labile; widely used in Fmoc-SPPS; less prone to side reactions. peptide.comthermofisher.comiris-biotech.de |

Table 2: Key Guanidinylating Reagents

| Reagent Name | Key Features |

|---|---|

| 1H-Pyrazole-1-carboxamidine hydrochloride | A versatile and widely used reagent for guanylation. acs.orgsemanticscholar.org |

| N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | A protected pyrazole-based reagent suitable for introducing Boc-protected guanidines. sigmaaldrich.comglpbio.com |

| N,N′-Bis(allyloxycarbonyl)-S-methylisothiourea | An example of an isothiourea-based guanidinylating reagent. |

Structure

3D Structure

Properties

Molecular Formula |

C17H22N4O3S |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

N'-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]pyrazole-1-carboximidamide |

InChI |

InChI=1S/C17H22N4O3S/c1-10-11(2)15(12(3)13-9-17(4,5)24-14(10)13)25(22,23)20-16(18)21-8-6-7-19-21/h6-8H,9H2,1-5H3,(H2,18,20) |

InChI Key |

BSWDFKZVWOHUNC-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)/N=C(\N)/N3C=CC=N3)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N=C(N)N3C=CC=N3)C |

Origin of Product |

United States |

Synthetic Methodologies for N Pbf 1h Pyrazole 1 Carboxamidine

Design Principles for Introducing the Pbf Protecting Group onto the Pyrazole-1-carboxamidine Scaffold

The design of a synthetic strategy for N-Pbf-1H-pyrazole-1-carboxamidine is centered around the effective protection of the guanidino moiety of 1H-pyrazole-1-carboxamidine. The Pbf group is a member of the arylsulfonyl family of protecting groups and is specifically chosen for its acid lability, allowing for its removal under milder acidic conditions compared to other sulfonyl-based groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). ug.edu.plresearchgate.net This property is particularly advantageous in the synthesis of complex molecules, such as peptides containing multiple arginine residues, where harsh deprotection conditions can lead to side reactions. mdpi.comoup.com

The core principle involves the reaction of the nucleophilic guanidino group of 1H-pyrazole-1-carboxamidine with an electrophilic Pbf source, typically Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride). dovepress.com The high basicity and nucleophilicity of the guanidino group necessitate careful control of the reaction conditions to ensure selective Pbf-ylation and to avoid undesired side reactions. merckmillipore.comchemicalbook.com The pyrazole (B372694) ring itself is a stable heterocyclic motif that generally remains intact throughout the synthetic sequence. sigmaaldrich.com

Proposed Synthetic Routes to this compound

Two primary retrosynthetic pathways can be envisioned for the synthesis of this compound. These routes differ in the stage at which the Pbf group is introduced.

This approach involves the initial synthesis of 1H-pyrazole-1-carboxamidine, typically as its hydrochloride salt, followed by the direct introduction of the Pbf group.

The synthesis of 1H-pyrazole-1-carboxamidine hydrochloride is a well-established process. sigmaaldrich.comgoogle.comacs.orgthermofisher.com One common method involves the reaction of pyrazole with cyanamide (B42294) in the presence of a strong acid, such as hydrogen chloride in an aprotic solvent. google.com An alternative approach described in the literature involves reacting pyrazole with aqueous cyanamide in the presence of at least equimolar amounts of an acid. google.com

Once the 1H-pyrazole-1-carboxamidine hydrochloride is obtained, it can be reacted with Pbf-Cl in the presence of a suitable base to neutralize the hydrochloride salt and to facilitate the nucleophilic attack of the guanidino group on the sulfonyl chloride. The choice of base and solvent is critical to ensure high yields and to prevent side reactions.

A plausible reaction scheme is as follows:

Step 1: Synthesis of 1H-Pyrazole-1-carboxamidine Hydrochloride

Pyrazole + Cyanamide + HCl (in aprotic solvent) → 1H-Pyrazole-1-carboxamidine hydrochloride

Step 2: Pbf-ylation

1H-Pyrazole-1-carboxamidine hydrochloride + Pbf-Cl + Base → this compound

This route is convergent and utilizes readily available starting materials.

An alternative strategy involves constructing a Pbf-protected guanidinylating agent first, which is then reacted with pyrazole. This approach is less common for this specific target but is a valid synthetic consideration.

In this scenario, a guanidine (B92328) source would first be protected with the Pbf group. For instance, guanidine hydrochloride could be reacted with Pbf-Cl under basic conditions to yield a Pbf-protected guanidine derivative. This intermediate would then need to be activated to react with pyrazole to form the C-N bond, which can be challenging.

A more feasible variation of this multi-step approach would be to use a Pbf-protected guanidinylating reagent that can directly react with pyrazole. However, the direct guanylation of pyrazole with a pre-formed Pbf-guanidine species is not a commonly reported transformation.

Therefore, the direct Pbf-ylation of 1H-pyrazole-1-carboxamidine remains the more practical and proposed synthetic route.

Optimization of Reaction Parameters

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving high yields and purity of the final product.

The choice of solvent can significantly impact the reaction rate and the solubility of the reactants and products.

For the Pbf-ylation step, aprotic solvents are generally preferred to avoid reaction of the sulfonyl chloride with the solvent. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are commonly used solvents for such reactions. researchgate.net Dimethylformamide (DMF) is another option, particularly for reactions involving polar substrates, though its higher boiling point can make removal more challenging. tandfonline.com The solubility of the 1H-pyrazole-1-carboxamidine salt and the resulting Pbf-protected product in the chosen solvent system should be considered to ensure a homogeneous reaction mixture and to facilitate product isolation.

Table 1: Potential Solvent Systems for Pbf-ylation

| Solvent | Properties | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| Dichloromethane (DCM) | Aprotic, low boiling point | Easy to remove, good solubility for many organic compounds | Potential for environmental and health concerns |

| Tetrahydrofuran (THF) | Aprotic, moderate boiling point | Good solvent for many reagents, can form stable complexes | Can form peroxides, requires careful handling |

| Acetonitrile (B52724) (MeCN) | Aprotic, polar | Good for dissolving polar reactants | Can be susceptible to side reactions with strong bases |

In the context of the Pbf-ylation of 1H-pyrazole-1-carboxamidine, the primary "activating agent" is the base used to deprotonate the guanidinium (B1211019) salt and facilitate the nucleophilic attack. The choice of base is critical.

Organic, non-nucleophilic bases are often preferred to avoid competing reactions with the electrophilic Pbf-Cl. Diisopropylethylamine (DIPEA) and triethylamine (B128534) (TEA) are common choices for such transformations. tandfonline.com The stoichiometry of the base is also important; at least two equivalents are typically required to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction.

In some related guanidinylation reactions, activating agents like the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) have been used with thiourea (B124793) derivatives, but for the direct sulfonylation with Pbf-Cl, a strong base is the key component. researchgate.net Catalysts, in the traditional sense, are not typically required for this type of nucleophilic substitution reaction.

Table 2: Potential Bases for Pbf-ylation

| Base | pKa of Conjugate Acid | Properties | Potential Advantages | Potential Disadvantages |

|---|---|---|---|---|

| Triethylamine (TEA) | ~10.75 | Tertiary amine, liquid | Inexpensive, readily available | Can be nucleophilic, forms solid hydrochloride salt |

| Diisopropylethylamine (DIPEA) | ~10.7 | Hindered tertiary amine, liquid | Non-nucleophilic, good for sensitive substrates | More expensive than TEA |

| N-Methylmorpholine (NMM) | ~7.4 | Tertiary amine, liquid | Weaker base, can be used for more controlled reactions | May not be strong enough for complete deprotonation |

Temperature and Reaction Time Profiling for Maximized Yield and Purity

The synthesis of pyrazole derivatives is highly sensitive to reaction temperature and duration. These parameters are critical levers for controlling reaction kinetics, maximizing the conversion of starting materials, and minimizing the formation of impurities. The formation of this compound, typically proceeding from 1H-pyrazole-1-carboxamidine and Pbf-Cl under basic conditions, is no exception.

A systematic profiling of temperature and reaction time is essential for optimization. Lower temperatures often lead to slower reaction rates but can improve selectivity and reduce the formation of degradation products. Conversely, elevated temperatures can accelerate the reaction, but may increase the prevalence of side reactions or lead to product decomposition. nih.govresearchgate.net Microwave-assisted synthesis has also been shown to significantly accelerate amidination reactions, reducing reaction times from hours to minutes. organic-chemistry.org

The optimal conditions are typically identified by running a matrix of experiments where both temperature and time are varied, and the yield and purity of the product are quantified using techniques like HPLC.

Table 1: Illustrative Temperature and Time Profiling for this compound Synthesis

| Experiment ID | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Notes |

| 1 | 0 | 24 | 45 | 98 | Slow reaction rate, incomplete conversion. |

| 2 | 25 (Room Temp) | 18 | 75 | 95 | Good balance, but some starting material remains. |

| 3 | 25 (Room Temp) | 26 | 82 | 94 | Higher conversion, slight increase in impurities. rsc.org |

| 4 | 50 | 4 | 90 | 88 | Fast conversion, significant impurity formation. |

| 5 | 80 | 2 | 85 | 75 | Rapid reaction, evidence of product degradation. afinitica.com |

Based on such profiling, an optimal temperature range, often between room temperature and 40-60°C, is selected to achieve a high-yield, clean process without requiring extensive purification. afinitica.com

Control of Regioselectivity for Pbf-Substitution on Carboxamidine Nitrogens

A significant challenge in the synthesis of N-substituted guanidines is controlling regioselectivity. The 1H-pyrazole-1-carboxamidine moiety has multiple nitrogen atoms that can be targeted by the Pbf-sulfonyl chloride. The desired product is typically the one where the Pbf group is attached to the exocyclic nitrogen, but substitution on the pyrazole ring or di-substitution can occur.

Controlling regioselectivity involves the careful manipulation of several factors:

Steric Hindrance: The bulky nature of the Pbf group can sterically direct its addition to the most accessible nitrogen atom.

Electronic Effects: The nucleophilicity of the different nitrogen atoms can be modulated by the choice of solvent and base.

Protecting Groups: In some strategies, a temporary protecting group, like a Boc group, might be used to block one nitrogen site, directing the Pbf group to the desired location, although this adds extra steps to the synthesis. dtu.dkresearchgate.net

Activating Agents: The use of specific activating agents in guanidinylation reactions, such as the Mukaiyama reagent, can influence which nitrogen acts as the nucleophile. researchgate.netnih.gov

Table 2: Influence of Reaction Conditions on Pbf-Substitution Regioselectivity

| Condition | Base | Solvent | Predominant Isomer | Rationale |

| A | DIPEA | DMF | N-Pbf (desired) | Non-nucleophilic, sterically hindered base favors reaction at the less hindered exocyclic nitrogen. uib.no |

| B | NaH | THF | Mixture of isomers | Strong, non-selective base can deprotonate multiple sites, leading to poor regioselectivity. chemicalbook.com |

| C | Pyridine | DCM | N-Pbf (desired) | Mild base and non-polar solvent can enhance selectivity for the more nucleophilic exocyclic nitrogen. |

| D | K₂CO₃ | Acetonitrile | Mixture, including di-substituted | Heterogeneous base can lead to complex reaction profiles and over-alkylation. |

Through careful selection of a mild, non-nucleophilic base and an appropriate solvent, the synthesis can be directed to favor the formation of the desired this compound regioisomer.

Advanced Purification and Isolation Techniques for this compound

Achieving high purity is critical, especially if the reagent is intended for pharmaceutical or peptide synthesis applications. While initial optimization of the reaction conditions can minimize impurities, a dedicated purification step is almost always necessary.

Crystallization: This is a classic, cost-effective method for purifying solid compounds. The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble, and then cooled slowly. As the solution cools, the solubility decreases, and the desired compound crystallizes out, leaving impurities behind in the solvent. A solvent/anti-solvent system (e.g., Methanol/Water) can also be effective. chemicalbook.com

Silica Gel Chromatography: Flash column chromatography is the workhorse of purification in organic synthesis. It separates compounds based on their polarity. For this compound, a gradient elution system, for example, starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate, would likely be effective in separating the desired product from non-polar impurities and more polar starting materials or by-products.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest levels of purity (>99%), reverse-phase preparative HPLC is the method of choice. Though more expensive and time-consuming than flash chromatography, it offers superior resolution, making it ideal for separating closely related isomers or impurities.

Table 3: Comparison of Purification Techniques

| Technique | Principle | Advantages | Disadvantages |

| Crystallization | Differential solubility | Scalable, low cost, can yield very pure material. | Product must be a stable solid; requires screening of solvents; potential for low recovery. |

| Flash Chromatography | Adsorption (Polarity) | Fast, versatile, good for moderate to large quantities. | Requires significant solvent volumes; resolution may be insufficient for close-running impurities. |

| Preparative HPLC | Partitioning | Highest resolution and purity achievable; applicable to a wide range of compounds. | Expensive, not easily scalable, large volumes of solvent waste, requires product isolation from fractions. |

Process Scale-Up Considerations and Green Chemistry Principles in Synthesis

Transitioning a synthetic procedure from the laboratory bench (gram scale) to a larger, industrial scale (kilogram scale) presents numerous challenges and necessitates a focus on safety, efficiency, and sustainability.

Scale-Up Considerations:

Heat Transfer: Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature runaways in a large reactor due to the lower surface-area-to-volume ratio. The process must be designed for efficient heat removal.

Mixing: Ensuring homogeneous mixing in a large vessel is more difficult and critical for maintaining consistent reaction rates and preventing localized "hot spots."

Reagent Addition: The rate of reagent addition must be carefully controlled on a large scale to manage the reaction exotherm and maintain optimal stoichiometry.

Solvent Choice: Solvents that are acceptable in the lab, such as 1,4-dioxane (B91453) or certain chlorinated solvents, may be unsuitable for large-scale production due to toxicity, environmental impact, and disposal costs. mdpi.com

Green Chemistry and Flow Synthesis: Flow chemistry has emerged as a powerful technology for addressing many scale-up challenges and aligning with green chemistry principles. nih.gov Instead of large batch reactors, reagents are pumped through a heated tube or coil where the reaction occurs.

Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time. Superior heat transfer allows for the safe use of higher temperatures and pressures. mdpi.com

Improved Efficiency and Control: Precise control over temperature, pressure, and residence time leads to higher yields, better selectivity, and more consistent product quality. afinitica.com

Reduced Waste: Continuous processing often leads to cleaner reactions, reducing the need for extensive purification and minimizing solvent waste.

By redesigning the synthesis of this compound for a continuous flow process, manufacturers can achieve a safer, more efficient, and more environmentally benign production method.

Chemical Reactivity and Mechanistic Investigations of N Pbf 1h Pyrazole 1 Carboxamidine

Kinetics and Thermodynamics of Guanidinylation Reactions Mediated by N-Pbf-1H-pyrazole-1-carboxamidine

The rate of guanidinylation using this compound is influenced by several factors, including the nature of the amine substrate, the solvent, and the presence of a base. While specific kinetic and thermodynamic data for the N-Pbf derivative are not extensively documented in publicly available literature, general principles can be inferred from studies on analogous pyrazole-1-carboxamidine reagents.

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) and often requires the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to deprotonate the amine and facilitate the reaction. The reaction temperature can vary, with many procedures carried out at room temperature, although heating can accelerate the conversion of less reactive amines. uib.no

Mechanistic Elucidation of Guanidine (B92328) Formation

The formation of a guanidine from an amine using this compound involves a well-established mechanistic pathway common to pyrazole-based guanidinylating agents.

Role of the Pyrazole (B372694) Ring as an Activating Group and Leaving Group

The pyrazole ring plays a dual role in the guanidinylation reaction. Firstly, it acts as an activating group. The electron-withdrawing nature of the pyrazole ring increases the electrophilicity of the carboxamidine carbon, making it more susceptible to nucleophilic attack by an amine. numberanalytics.com This activation is crucial for the reaction to proceed efficiently.

Secondly, the pyrazole ring functions as an excellent leaving group. numberanalytics.com Upon nucleophilic attack by the amine, the tetrahedral intermediate that is formed readily collapses, expelling the pyrazole anion. The stability of the pyrazole anion, due to its aromatic character, makes it a good leaving group and contributes to the forward momentum of the reaction.

Nucleophilic Attack and Proton Transfer Processes

The guanidinylation reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbon atom of the this compound. stackexchange.comreddit.com This step results in the formation of a tetrahedral intermediate. The reaction is typically facilitated by a base, which deprotonates the amine, increasing its nucleophilicity.

Following the formation of the tetrahedral intermediate, a series of proton transfer steps occur. masterorganicchemistry.com A proton is transferred from the attacking amine nitrogen to one of the nitrogens of the pyrazole leaving group or to the solvent. This proton transfer can happen in a concerted or stepwise manner. The collapse of the tetrahedral intermediate then leads to the formation of the Pbf-protected guanidine and the pyrazole leaving group. The final product is the protonated guanidinium (B1211019) salt.

Substrate Scope and Limitations in Guanidinylation

This compound is a versatile reagent capable of guanidinylating a range of amines. However, its reactivity is influenced by the steric and electronic properties of the amine substrate.

Reactivity with Primary Amines

The reagent shows good to excellent reactivity with primary aliphatic and benzylic amines. organic-chemistry.org These amines are generally more nucleophilic and less sterically hindered, allowing for efficient guanidinylation. The reaction can often be carried out at room temperature with high yields. Studies on related pyrazole-1-carboxamidine derivatives have demonstrated successful guanidinylation of various primary amines, including amino acid esters. 5z.com

| Amine Substrate | Product | Yield (%) | Reference |

| Benzylamine | N-Benzyl-N'-Pbf-guanidine | High | organic-chemistry.org |

| Glycine methyl ester | N-(Methoxycarbonyl)methyl-N'-Pbf-guanidine | Good | 5z.com |

| n-Octylamine | N-n-Octyl-N'-Pbf-guanidine | 84 | ntnu.no |

Reactivity with Secondary Amines

The guanidinylation of secondary amines with this compound is generally more challenging compared to primary amines. tue.nl The increased steric hindrance around the nitrogen atom of a secondary amine can significantly slow down the rate of nucleophilic attack. Consequently, more forcing reaction conditions, such as higher temperatures and longer reaction times, may be required to achieve satisfactory yields. In some cases, the reaction may not proceed to completion, especially with bulky secondary amines. The use of microwave assistance has been shown to improve the efficiency of guanidinylating sterically hindered amines with related pyrazole-based reagents. organic-chemistry.org

| Amine Substrate | Product | Conditions | Yield (%) | Reference |

| Dibenzylamine | N,N-Dibenzyl-N'-Pbf-guanidine | Elevated Temperature | Moderate | organic-chemistry.org |

| Piperidine (B6355638) | 1-(N'-Pbf-carbamimidoyl)piperidine | Microwave | Good | organic-chemistry.org |

Compatibility with Diverse Functional Groups

The utility of this compound as a guanidinylating agent in complex molecule synthesis is critically dependent on the compatibility of the installed Pbf-protected guanidinyl group with a wide array of other functional groups. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is designed to be robust under various reaction conditions, allowing for selective manipulations at other sites of a molecule before its removal. Its compatibility is extensively documented in the field of solid-phase peptide synthesis (SPPS), where it is the most common protecting group for the guanidino function of arginine.

The Pbf group is stable under the basic conditions required for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group (e.g., 20% piperidine in DMF), a cornerstone of modern orthogonal peptide synthesis strategies. This stability allows for the iterative addition of amino acids to a growing peptide chain without premature deprotection of the arginine side chain.

However, the compatibility of the Pbf group is not absolute, particularly in the presence of highly nucleophilic or acid-sensitive residues, especially during the final acid-mediated deprotection step. For instance, the sulfonyl moiety released from the Pbf group during cleavage can potentially alkylate sensitive residues like tryptophan. This side reaction can be mitigated by the use of scavengers in the cleavage cocktail or by protecting the indole (B1671886) nitrogen of tryptophan, for example, with a Boc (tert-butyloxycarbonyl) group.

The general compatibility of a Pbf-protected guanidine function with various functional groups present in common amino acid side chains is summarized in the table below. This serves as a strong indicator of its compatibility in broader organic synthesis contexts.

Table 1: Compatibility of the Pbf-Guanidinyl Group with Various Functional Groups

| Functional Group | Representative Amino Acid | Compatibility during Synthesis | Notes on Cleavage |

|---|---|---|---|

| Hydroxyl (-OH) | Serine (Ser), Threonine (Thr) | High | Generally compatible. The hydroxyl group itself is typically protected (e.g., with tBu) during synthesis. |

| Thiol (-SH) | Cysteine (Cys) | High | The thiol group is highly nucleophilic and must be protected (e.g., with Trt, Acm, or StBu) throughout the synthesis. |

| Carboxamide (-CONH₂) | Asparagine (Asn), Glutamine (Gln) | High | The side chain amide is generally protected (e.g., with Trt) to prevent dehydration and other side reactions. |

| Carboxylic Acid (-COOH) | Aspartic Acid (Asp), Glutamic Acid (Glu) | High | The side chain carboxyl group must be protected (e.g., with OtBu) to prevent unwanted reactions. |

| Imidazole (B134444) | Histidine (His) | High | The imidazole side chain is typically protected (e.g., with Trt or Boc) to prevent side reactions. |

| Indole | Tryptophan (Trp) | Moderate to High | Stable during synthesis, but susceptible to alkylation by carbocations or sulfonation during Pbf removal. Use of scavengers or indole N-Boc protection is recommended. |

| Thioether (-S-CH₃) | Methionine (Met) | Moderate | Susceptible to oxidation. Can be protected or handled with care, especially during cleavage. |

Stability and Removal Conditions of the Pbf Protecting Group in this compound after Guanidinylation

The Pbf protecting group, once transferred to a primary or secondary amine via a reagent like this compound, exhibits a distinct stability profile that is central to its utility in multi-step synthesis. It is characterized by high stability under basic and nucleophilic conditions, while being readily removable under strong acidic conditions. This allows for the selective deprotection of other protecting groups, such as Fmoc, in its presence.

The removal of the Pbf group is typically achieved during the final deprotection step, often concurrently with the cleavage of the synthesized molecule from a solid support in SPPS. The standard reagent for this is trifluoroacetic acid (TFA), usually in the presence of scavengers to trap the reactive carbocations and sulfonyl species generated during the process. The Pbf group was designed to be more acid-labile than its predecessors, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), leading to shorter deprotection times and improved yields. For example, one study showed that a 3-hour treatment with TFA resulted in a 69% yield for a peptide with Arg(Pbf), compared to only 46% for the same peptide with Arg(Pmc).

The cleavage of the Pbf group is highly dependent on the concentration and strength of the acid used. Trifluoroacetic acid (TFA) is the most common reagent for this purpose. The lability of Pbf is such that high concentrations of TFA (typically 95%) are used to ensure complete and efficient removal. The rate of deprotection is significantly faster than that of older sulfonyl-based protecting groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) and even Pmc.

Complete removal of a single Pbf group is usually achieved within 1-2 hours using a standard TFA cleavage cocktail. However, for molecules containing multiple Pbf-protected guanidino groups, longer reaction times of up to 4 hours may be necessary to ensure complete deprotection. The acid-lability of Pbf is a key feature, making it suitable for the synthesis of complex molecules that might be sensitive to very harsh, prolonged acidic conditions required for other protecting groups. While Pbf is considered highly acid-labile, newer groups like MIS (1,2-dimethylindole-3-sulfonyl) have been shown to be even more sensitive to acid, allowing for deprotection under milder TFA conditions.

Table 2: Acid-Lability Profile of the Pbf Protecting Group

| Cleavage Reagent Cocktail | Time | Efficacy | Notes |

|---|---|---|---|

| 95% TFA / 2.5% H₂O / 2.5% TIS | 1-2 hours | High | Standard and widely used cocktail for single Pbf group removal. |

| 95% TFA / 2.5% H₂O / 2.5% TIS | 2-4 hours | High | Recommended for molecules containing multiple Pbf groups. |

| 50% TFA in DCM | 1 hour | Partial to Low | Significant amounts of Pbf-protected species may remain. |

| 2% TFA in DCM | 20 minutes | Ineffective | Pbf group is stable under these conditions, which are used for cleaving from hyper-acid-labile resins. |

TIS = Triisopropylsilane, a common scavenger.

Orthogonality is a fundamental concept in the synthesis of complex molecules, referring to the ability to remove one type of protecting group in the presence of others without affecting them. The Pbf group is a key component of the widely used Fmoc/tBu orthogonal protection strategy in peptide synthesis. This strategy relies on three classes of protecting groups that are cleaved under distinct conditions:

Base-labile groups: The Nα-Fmoc group, removed by a base such as piperidine.

Acid-labile groups: Side-chain protecting groups like Pbf, Boc (tert-butyloxycarbonyl), and tBu (tert-butyl), removed by strong acid (TFA).

Linkers to solid support: Cleaved by a specific concentration of acid (e.g., TFA).

The Pbf group is completely stable to the basic conditions used to remove the Fmoc group, allowing for the elongation of a peptide chain. Conversely, the Fmoc group is stable to the strong acidic conditions required to remove the Pbf group. Similarly, the Pbf group and the Boc group are both acid-labile, but they are considered part of the same class of "permanent" side-chain protecting groups that are removed simultaneously during the final cleavage step. Therefore, Pbf is orthogonal to Fmoc but not to Boc in the strictest sense, as they are not selectively removable from each other with standard methods. The key is that the temporary N-terminal protection (Fmoc) can be removed repeatedly without affecting the permanent side-chain protection (Pbf, Boc, tBu).

Table 3: Orthogonality of Pbf with Common Protecting Groups

| Protecting Group | Typical Function | Removal Conditions | Stability of Pbf Group |

|---|---|---|---|

| Pbf | Guanidino Side Chain | Strong Acid (e.g., 95% TFA) | N/A |

| Fmoc | α-Amino Group | Base (e.g., 20% Piperidine in DMF) | Stable |

| Boc | α-Amino or Side Chain Amine/Indole | Strong Acid (e.g., TFA) | Removed simultaneously |

| tBu (tert-butyl) | Side Chain Carboxyl/Hydroxyl | Strong Acid (e.g., TFA) | Removed simultaneously |

| Trt (Trityl) | Side Chain Amide/Thiol/Imidazole | Mild Acid (e.g., 1-2% TFA in DCM) or Strong Acid | Can be selectively removed under mild acid, but also removed with Pbf under strong acid. |

Applications in Advanced Organic Synthesis

Stereoselective Guanidinylation for Chiral Molecule Synthesis

The synthesis of chiral molecules containing guanidine (B92328) functionalities requires methods that can introduce the guanidino group without compromising the stereochemical integrity of the substrate. Pyrazole-1-carboxamidine reagents are well-suited for this task as they react under mild conditions with chiral amines.

A notable application is in the stereoselective total synthesis of the bicyclic marine alkaloid (+)-monanchorin. rsc.orgscbt.comchemicalbook.com In these syntheses, the chirality of the molecule is established through strategic asymmetric reactions early in the synthetic sequence. For instance, a key step can be a palladium(II)-catalyzed Overman rearrangement to create a crucial stereocenter. rsc.orgrsc.org The pyrazole-based guanidinylating agent, typically N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, is then used in a later step to convert a chiral amine intermediate into the corresponding di-Boc-protected guanidine. The reaction proceeds without affecting the existing stereocenters. A final acid-mediated deprotection and cyclization cascade then yields the complex chiral target, (+)-monanchorin. rsc.org This strategy highlights how the guanidinylation step can be effectively integrated into a longer synthetic route to produce stereochemically pure, complex natural products.

Synthesis of Complex Guanidine-Containing Molecular Architectures

The structural complexity and functional importance of guanidine-containing natural products have driven the development of robust synthetic strategies. Pyrazole-1-carboxamidines are instrumental in these efforts, enabling the construction of intricate molecular architectures.

This approach has been successfully applied to the synthesis of marine alkaloids like clavatadine A, a potent inhibitor of blood coagulation factor XIa. core.ac.ukjove.com In the synthesis of the batzelladine and crambescidin alkaloids, which possess potent anti-HIV activity, pyrazole-carboxamidine is used in Biginelli-type reactions to construct the core heterocyclic structures. nih.govresearchgate.net Similarly, in the synthesis of fusaricidin/LI-F lipopeptide analogs with antibacterial activity, 1H-pyrazole-1-carboxamidine hydrochloride was used for the on-resin guanidinylation of a terminal amino group of a lipidic tail, a crucial step for the molecule's bioactivity. nih.gov

Table 1: Examples of Guanidinylation in the Synthesis of Bioactive Molecules

| Bioactive Molecule/Analog | Starting Amine Substrate | Guanidinylating Reagent | Purpose of Guanidinylation | Citation(s) |

|---|---|---|---|---|

| (+)-Monanchorin | Chiral amine intermediate | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine |

Installation of the bicyclic guanidine core of the natural product. | rsc.org |

| Clavatadine A | Butane-1,4-diamine | Goodman's reagent* | Early-stage incorporation of a protected guanidine to streamline synthesis. | nih.govcore.ac.uk |

| Batzelladine/Crambescidin Analogs | Aldehyde, β-ketoester, and guanidine source | 1H-pyrazole-1-carboxamidine |

Component in a three-component Biginelli reaction to form the heterocyclic core. | nih.govresearchgate.net |

| Fusaricidin Analog | Resin-bound peptidyl amine | 1H-pyrazole-1-carboxamidine hydrochloride |

Introduction of a terminal guanidinium (B1211019) group on a lipid tail, essential for antibacterial activity. | nih.gov |

| Thiolated p-aminobenzylguanidine (PABG) derivative | 4-Aminobenzylamine | N,N'-DiBoc-1H-pyrazole-1-carboxamidine |

Synthesis of a targeting moiety for a nanovesicle drug delivery system. | ub.edu |

*Goodman's reagent is N,N′-Di-Boc-N″-triflylguanidine, another common guanidinylating agent. The principle of direct, early-stage guanidinylation is illustrated.

Macrocycles and other constrained molecular systems often exhibit unique biological properties due to their pre-organized conformations. The introduction of a guanidine group into such structures can enhance their binding affinity and specificity. The synthesis of macrocyclic protease inhibitors, for example, often involves a guanidinylation step. In the development of inhibitors for the West Nile Virus NS2B-NS3 protease, macrocyclization was a key strategy, and the synthesis of linear precursors involved converting ornithine residues to arginine using N,N'-di-Boc-1H-pyrazole-1-carboxamidine. uni-marburg.de

Another significant example is the synthesis of antifungal macrocycles where N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is used to guanidinylate a diamine precursor. This is followed by further synthetic steps, including a key ring-closing metathesis (RCM) reaction, to form the final macrocyclic structure. Similarly, the synthesis of cyclic lipopeptides, such as fusaricidin analogs, utilizes on-resin guanidinylation with 1H-pyrazole-1-carboxamidine hydrochloride prior to cleavage and analysis. nih.gov These examples demonstrate the compatibility of pyrazole-based guanidinylation with other complex chemical transformations required for the assembly of large, constrained ring systems.

Utilizing N-Pbf-1H-pyrazole-1-carboxamidine in Peptide and Peptoid Synthesis

Perhaps the most widespread use of pyrazole-1-carboxamidine reagents is in peptide chemistry. They provide a reliable method for converting the side chains of ornithine or lysine (B10760008) into arginine, both on solid supports and in solution. This conversion is fundamental for synthesizing arginine-containing peptides, studying the role of the guanidinium group in peptide function, and creating peptide mimetics (peptoids). escholarship.org

In Solid-Phase Peptide Synthesis (SPPS), peptides are constructed sequentially on an insoluble resin support. The conversion of an ornithine or lysine residue, already incorporated into the peptide chain, into an arginine residue is a common and powerful strategy. merckmillipore.com This post-assembly modification is achieved by deprotecting the side-chain amino group of ornithine or lysine and then treating the resin-bound peptide with a guanidinylating reagent.

1H-pyrazole-1-carboxamidine hydrochloride and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine are frequently used for this on-resin conversion. nih.govuni-regensburg.de The reaction is typically performed in a solvent like DMF with a base such as diisopropylethylamine (DIEA). nih.govescholarship.org While effective, the reaction with 1H-pyrazole-1-carboxamidine hydrochloride can sometimes be slow and require a large excess of the reagent to proceed to completion. nih.gov Comparative studies have shown that other reagents, like N,N′-di-Boc-N″-triflylguanidine, may offer higher efficiency in some cases. nih.gov Nevertheless, the pyrazole-based reagents are valued for their compatibility with standard SPPS protocols and the absence of major side products. nih.gov This methodology has been used to synthesize a variety of complex peptides, including caged luminescent peptides for studying proteases and peptoids with guanidine-functionalized side chains. escholarship.orgacs.org

Table 2: On-Resin Guanidinylation using Pyrazole-1-Carboxamidine Reagents

| Peptide/Substrate | Resin Type | Reagent System | Reaction Conditions | Outcome | Citation(s) |

|---|---|---|---|---|---|

| Cyclic Lipopeptide Precursor | TentaGel S RAM / Rink Amide MBHA | 1H-pyrazole-1-carboxamidine HCl (3 eq), DIEA (3 eq) |

DMF, Room Temp, 8-18 h | Incomplete reaction; 9-18% conversion to guanidine. | nih.gov |

| Ornithine-containing aza-peptides | Solid Support | N,N'-di-Boc-1H-pyrazole-1-carboxamidine |

DMF, DIPEA, Room Temp, 4 h | Successful conversion of ornithine to di-Boc-arginine. | uni-regensburg.de |

| Diamine on resin (for peptoids) | Rink Amide Resin | 1H-pyrazole-1-carboxamidine HCl (6 eq), DIPEA (6 eq) |

DMF, Room Temp, 1 h | Efficient guanidinylation of free amine on resin. | escholarship.org |

| Ornithine-anchored resin | (3-formylindolyl)acetamidomethyl resin | 1-[N,N′-(di-Boc)amidino]pyrazole |

Not specified | Evaluated but gave low levels of guanidinylation compared to other reagents. | acs.org |

While SPPS is dominant, solution-phase synthesis remains important, especially for large-scale production of short peptides or for fragments used in convergent syntheses. irb.hrnih.gov Pyrazole-1-carboxamidine reagents are also highly effective in solution. 1-H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine reacts under mild conditions in solvents like acetonitrile (B52724) with various amines and amino acid esters to give the corresponding di-Boc-protected guanidines in moderate to high yields. 5z.com This method is particularly useful for preparing protected guanidino amino acids that may have poor solubility, making their subsequent use in peptide synthesis more manageable. 5z.com

The reaction of primary amines with pyrazole-based reagents that afford sulfonamide-protected products (like Pbf-guanidines) is also efficient in solution, providing the necessary building blocks for Boc-SPPS in a single step. researchgate.net This versatility in both solution and solid-phase applications underscores the importance of pyrazole-1-carboxamidine derivatives as foundational reagents in modern peptide and protein chemistry.

Evaluation of Efficacy and Side Reactions in Complex Peptide Sequences

The application of this compound and related pyrazole-based guanidinylating agents in the synthesis of complex peptides requires a thorough evaluation of their efficacy and potential for inducing side reactions. Research into the solid-phase synthesis of cyclic lipopeptides, for instance, has provided critical insights into the performance of these reagents.

In one study, the guanidinylation of resin-bound peptidyl amines was attempted using 1H-pyrazole-1-carboxamidine hydrochloride. The results indicated that the reaction did not proceed to completion, even with extended reaction times. nih.gov After 8 hours, a significant amount of the non-guanidinylated starting material was recovered. Specifically, 91% of the non-guanidinylated cyclic lipopeptide was recovered on a TentaGel S RAM resin, and 82% was recovered when using a polystyrene-based Rink amide MBHA resin. nih.gov Extending the reaction time to 18 hours only marginally improved the yield of the desired guanidinylated product by 10-15%. nih.gov

A significant finding from this study was the absence of detectable side products when using the 1H-pyrazole-1-carboxamidine reagent. nih.gov This suggests that while the reaction kinetics may be slow, the reagent exhibits high chemoselectivity, minimizing the formation of undesired impurities that could complicate the purification of the final complex peptide. In contrast, other guanidinylation strategies, such as those employing di-Boc thiourea (B124793) activated with Mukaiyama's reagent, have been reported to be susceptible to side reactions, including reaction of the resin-bound amine with the activating reagent itself. nih.gov

The table below summarizes the efficacy of 1H-pyrazole-1-carboxamidine hydrochloride in the solid-phase synthesis of a cyclic lipopeptide. nih.gov

| Resin Type | Reaction Time (hours) | Conversion to Guanidinylated Product | Observed Side Products |

|---|---|---|---|

| TentaGel S RAM | 8 | ~9% | None Detected |

| Polystyrene Rink Amide MBHA | 8 | ~18% | None Detected |

| TentaGel S RAM / Polystyrene Rink Amide MBHA | 18 | Additional 10-15% improvement | None Detected |

Comparative Analysis with Established Guanidinylating Reagents

The selection of a guanidinylating reagent is a critical decision in the strategic planning of a peptide synthesis. The performance of this compound and its analogs is best understood through a comparative analysis with other established reagents, particularly those from the same pyrazole-1-carboxamidine family.

Assessment of Efficiency, Selectivity, and Handling Characteristics relative to N,N'-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine

N,N'-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine, often referred to as N,N'-di-Boc-1H-pyrazole-1-carboxamidine, is a widely used reagent for the guanidinylation of primary and secondary amines. nih.govsigmaaldrich.comtcichemicals.com A comparative assessment reveals distinct differences in efficiency, selectivity, and handling.

Efficiency: In terms of reaction efficiency, N,N'-di-Boc-1H-pyrazole-1-carboxamidine generally demonstrates superior performance. In the synthesis of aza-peptides, for example, it has been successfully used for the guanidinylation of ornithine side chains to yield aza-arginine analogs. nih.gov In contrast, as noted previously, 1H-pyrazole-1-carboxamidine hydrochloride can exhibit slow reaction kinetics and incomplete conversions in solid-phase synthesis. nih.gov Studies on the solid-phase synthesis of a heptapeptide (B1575542) (KFFKFFK) showed that a related triazole-based bis(tert-butoxycarbonyl)carboxamidine could achieve full guanidinylation in just 2 hours, highlighting the kinetic advantage of the di-Boc protected reagents. nih.gov

Selectivity: Both reagents generally exhibit good selectivity. The Pbf group is designed for the protection of the guanidino function of arginine and is stable to the Fmoc-deprotection conditions used in solid-phase peptide synthesis. The key difference in selectivity lies in the final product. This compound would theoretically yield a Pbf-monoprotected guanidine directly, whereas N,N'-di-Boc-1H-pyrazole-1-carboxamidine provides a di-Boc-protected guanidine. tcichemicals.com The removal of the Boc groups is typically achieved under milder acidic conditions than the cleavage of the Pbf group. However, the use of 1H-pyrazole-1-carboxamidine hydrochloride results in an unprotected guanidine, which can be advantageous if no protecting group is desired on the final product. nih.gov

Handling: N,N'-di-Boc-1H-pyrazole-1-carboxamidine is a stable, crystalline solid that is relatively easy to handle. sigmaaldrich.com In contrast, 1H-pyrazole-1-carboxamidine is often used as its hydrochloride salt, which may require the addition of a non-nucleophilic base such as diisopropylethylamine (DIEA) to liberate the free base for the reaction to proceed. nih.govgoogle.com

The following table provides a comparative overview of the two reagents.

| Characteristic | This compound / 1H-pyrazole-1-carboxamidine HCl | N,N'-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine |

|---|---|---|

| Reaction Efficiency | Can be slow and lead to incomplete conversion. nih.gov | Generally high yields and faster reaction times. nih.govnih.gov |

| Product Protection | Unprotected or mono-protected (Pbf) guanidine. | Di-Boc-protected guanidine. tcichemicals.com |

| Byproducts | Generally low, with unreacted amine being the main impurity. nih.gov | Minimal, with pyrazole (B372694) being the primary byproduct. |

| Handling | Often used as a hydrochloride salt requiring an added base. nih.govgoogle.com | Stable, crystalline solid, easy to handle. sigmaaldrich.com |

Strategic Advantages in Specific Synthetic Contexts (e.g., highly sensitive substrates)

Despite the kinetic disadvantages in some applications, the use of unprotected pyrazole-carboxamidines offers distinct strategic advantages in specific synthetic scenarios, particularly with sensitive substrates or when a more streamlined synthetic route is desired.

A primary strategic advantage is the ability to perform a "perguanidinylation" of polyamine substrates in a single step, yielding the unprotected polyguanidinylated product directly. pnas.org This approach was effectively demonstrated in the synthesis of peptoid molecular transporters. The conversion of polyamine peptoids into their polyguanidine counterparts was achieved in good yields (60-70%) by treatment with excess pyrazole-1-carboxamidine. pnas.org

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, peer-reviewed studies focusing exclusively on the complete NMR analysis of N-Pbf-1H-pyrazole-1-carboxamidine are not extensively available, characterization data is typically generated upon its synthesis as a reagent. The following sections describe the expected and general findings from such analyses.

The ¹H NMR spectrum of this compound would present distinct signals corresponding to the protons of the pyrazole (B372694) ring, the Pbf protecting group, and the carboxamidine functionality. The pyrazole ring protons typically appear as doublets or triplets in the aromatic region. The Pbf group would show characteristic signals for its five methyl groups, the methylene (B1212753) protons of the dihydrofuran ring, and the aromatic proton on the benzene (B151609) ring.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. 5z.com It would display unique resonances for each carbon atom in the pyrazole ring, the carboxamidine group, and the Pbf moiety, including the sulfonyl-bearing carbon. For comparison, the related compound N,N'-Di-Boc-1H-pyrazole-1-carboxamidine has been analyzed, showing characteristic shifts for its pyrazole and protecting groups. uib.no

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: Specific experimental values from a dedicated study are not publicly available. This table represents expected regions and multiplicities based on the structure and data from analogous compounds.)

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole C3-H | ~7.6 | ~129 |

| Pyrazole C4-H | ~6.4 | ~110 |

| Pyrazole C5-H | ~8.3 | ~142 |

| Pbf Methyls (x5) | 1.0 - 2.5 (singlets) | 15 - 30 |

| Pbf Methylene (x2) | ~2.9 (singlet) | ~30-40 |

| Pbf Aromatic C-H | ~7.0 | ~120-130 |

| Carboxamidine N-H | Broad signals | - |

To achieve unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy) would confirm proton-proton couplings, primarily within the pyrazole ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons bearing protons. tdx.cat

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which helps in confirming the conformation of the molecule, though it has more limited application for a relatively rigid structure like this reagent.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry is a fundamental technique for confirming the molecular formula of a synthesized compound. For this compound (C₁₇H₂₂N₄O₃S), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental value is then compared to the calculated theoretical mass to confirm the elemental composition with high confidence. This technique is routinely applied in syntheses involving pyrazole-1-carboxamidine derivatives. mdpi.com

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂N₄O₃S |

| Calculated Mass [M+H]⁺ | 363.1485 |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. In the IR spectrum of this compound, key absorption bands would be expected for the N-H bonds of the amidine group, the C=N double bond, the S=O stretches of the sulfonyl group, and the C-H and C=C bonds of the aromatic and aliphatic parts of the structure. While specific spectra for the Pbf-protected compound are not widely published, data for related structures like salts of 1H-pyrazole-1-carboxamidine and other pyrazoline carboxamides show characteristic peaks for the pyrazole and carboxamidine moieties. researchgate.net

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amidine) | 3300 - 3500 |

| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 |

| C=N Stretch (Amidine/Pyrazole) | 1600 - 1680 |

| S=O Stretch (Sulfonyl) | 1300 - 1350 and 1150 - 1180 |

X-ray Crystallography for Definitive Solid-State Molecular Structure and Conformational Analysis (if suitable single crystals are obtained)

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. While crystal structures have been successfully determined for several salts of the parent compound, 1H-pyrazole-1-carboxamidine, there is no publicly available crystal structure for this compound as of this writing. Obtaining suitable single crystals of this specific reagent can be challenging, but if successful, this technique would offer an unambiguous confirmation of its molecular structure and conformation.

Computational and Theoretical Studies

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and bonding characteristics.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. imist.ma

For pyrazole-based compounds, the HOMO is often localized on the pyrazole (B372694) ring and associated hydrazone functions, while the LUMO can be distributed across other parts of the molecule, influencing electron transitions. nih.gov In the case of N-Pbf-1H-pyrazole-1-carboxamidine, the electron-withdrawing nature of the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group significantly influences the electronic properties. DFT calculations on similar pyrazole derivatives have been performed to determine these parameters. imist.manih.govderpharmachemica.com A smaller HOMO-LUMO energy gap generally implies higher reactivity. imist.ma

Table 1: Representative Frontier Orbital Energies for Pyrazole Derivatives from DFT Studies

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Pyrazole Derivative L1 nih.gov | -6.21 | -1.83 | 4.38 |

| Pyrazole Derivative L2 nih.gov | -6.85 | -1.10 | 5.75 |

| 1H-pyrazole (P1) imist.ma | -6.95 | -0.59 | 6.36 |

| Ethyl 5-methyl-1H-pyrazole-3-carboxylate (P2) imist.ma | -7.10 | -1.13 | 5.97 |

Note: Data is illustrative for related pyrazole structures to indicate typical computational findings.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the attractive or repulsive forces a positive point charge would experience at the molecule's surface. researchgate.net

For this compound, the MEP surface would show regions of negative potential (electron-rich, susceptible to electrophilic attack) likely concentrated around the nitrogen atoms of the pyrazole and carboxamidine moieties, as well as the sulfonyl oxygens of the Pbf group. Regions of positive potential (electron-poor, susceptible to nucleophilic attack) would be expected around the hydrogen atoms and the central carbon of the carboxamidine group, which is the site of nucleophilic attack by an amine during guanidinylation.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States for Guanidinylation

Density Functional Theory (DFT) is a widely used computational method to study reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. bohrium.com While specific DFT studies on the guanidinylation mechanism using this compound are not extensively documented, the mechanism can be inferred from studies on related pyrazole-1-carboxamidine reagents. acs.orgnih.govorganic-chemistry.org

The guanidinylation reaction involves the nucleophilic attack of an amine on the electrophilic carbon of the carboxamidine group. The pyrazole ring serves as a good leaving group. The Pbf group, as a strong electron-withdrawing sulfonyl moiety, enhances the electrophilicity of the guanidinylating carbon, but its steric bulk can also influence the reaction rate. nih.govmdpi.com DFT calculations could precisely model the transition state geometry, showing the partial bond formation between the incoming amine's nitrogen and the carboxamidine carbon, and the simultaneous partial bond breaking of the C-N bond to the pyrazole leaving group. Such studies have been employed to justify mechanisms in similar synthetic transformations. bohrium.comacs.org

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and the influence of the surrounding environment, such as solvent molecules. nih.gov

For this compound, MD simulations would be valuable for several reasons:

Conformational Sampling: The Pbf group and the pyrazole ring can rotate relative to the central carboxamidine unit. MD simulations can explore the potential energy surface to identify low-energy, stable conformations of the molecule in solution. This is particularly relevant for understanding the accessibility of the reactive center.

Solvent Effects: The polarity and nature of the solvent can significantly affect reaction rates and equilibria. psgcas.ac.innumberanalytics.com MD simulations can model the explicit interactions between the solute and solvent molecules, revealing how the solvent stabilizes or destabilizes the ground state and transition state of the guanidinylation reaction. For instance, polar aprotic solvents like DMF or acetonitrile (B52724), commonly used in these reactions, can be modeled to understand their role in solvating charged intermediates or transition states. psgcas.ac.inrsc.org

In Silico Prediction of Reactivity and Selectivity Profiles

In silico methods leverage computational models to predict the chemical behavior of molecules before they are synthesized or tested in the lab. The reactivity of this compound as a guanidinylating agent can be predicted based on several computed parameters.

Reactivity: As discussed, the HOMO-LUMO gap is a primary indicator of reactivity. imist.ma Quantum chemical parameters such as chemical hardness, softness, and electrophilicity index, all derived from frontier orbital energies, can provide a more quantitative prediction of reactivity.

Selectivity: The selectivity of the reagent for different amines (e.g., primary vs. secondary, sterically hindered vs. unhindered) is governed by both electronic and steric factors. The bulky Pbf group is expected to impart a degree of steric hindrance, potentially leading to lower reactivity with bulky secondary amines compared to primary amines. nih.gov Computational docking studies or transition state energy calculations for reactions with various amines could be used to predict this selectivity.

Computational Approaches to Pbf Protecting Group Interactions and Stability

The Pbf group is a crucial component of the reagent, and its properties have been a subject of computational interest, particularly in the context of peptide synthesis. mdpi.commdpi.comub.edu

Stability: The Pbf group is designed to be labile under specific acidic conditions (e.g., trifluoroacetic acid, TFA) for its removal after the desired transformation is complete. ub.eduug.edu.pl Computational studies can model the protonation of the sulfonyl group and subsequent cleavage mechanism, helping to rationalize its acid lability compared to other sulfonyl-based protecting groups like Pmc. ub.edu Crystal structure analysis combined with computational modeling has shown that intramolecular hydrogen bonds can form between the guanidinium (B1211019) N-H and an oxygen atom of the Pbf sulfonyl group, which can influence its stability and conformation. researchgate.net

Interactions: The Pbf group is large and hydrophobic. mdpi.com This characteristic influences its interaction with solvents and other molecules. In the context of solid-phase synthesis, deep learning models have identified that the Pbf group contributes significantly to peptide aggregation, a finding that can be rationalized by its hydrophobic and aromatic nature. amidetech.com

Table 2: Comparison of Arginine Side-Chain Protecting Groups

| Protecting Group | Key Feature | Cleavage Condition | Computational Insight |

| Pbf | High acid lability due to the five-membered dihydrobenzofuran ring. mdpi.com | Moderate to strong TFA concentrations. ub.edu | The five-membered ring structure makes it more acid-labile than Pmc. mdpi.com Contributes to hydrophobicity and aggregation potential. mdpi.comamidetech.com |

| Pmc | Similar to Pbf but based on a six-membered chroman ring. | Stronger TFA conditions than Pbf. ug.edu.pl | Less acid-labile than Pbf due to ring structure. mdpi.com |

| NO₂ | Strong electron-withdrawing group. | Catalytic hydrogenation or reduction (e.g., SnCl₂). mdpi.com | Reduces the basicity of the guanidino group, modulating its reactivity. mdpi.com |

| Boc | Urethane-type protection. | TFA. mdpi.com | Can be prone to degradation in certain solvents. mdpi.com |

Future Research Directions and Perspectives

Development of Supported or Recyclable Variants of N-Pbf-1H-pyrazole-1-carboxamidine

A key direction for future research lies in the development of solid-supported or recyclable versions of pyrazole-carboxamidine reagents to improve sustainability and simplify purification processes in synthesis. Attaching the reagent to a solid support, such as a polymer resin, facilitates its removal from the reaction mixture by simple filtration, eliminating the need for complex chromatographic purification.

Research has already demonstrated the viability of this approach with a polymer-bound variant of a similar compound, 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine. organic-chemistry.org This supported reagent was used for the amidination of various amines, and more importantly, the polymeric by-product could be regenerated by treatment with cyanamide (B42294) and reused multiple times without a significant drop in efficiency. organic-chemistry.org This establishes a proof-of-concept for creating recyclable guanidinylating agents based on the pyrazole (B372694) scaffold.

However, challenges remain. Studies on the solid-phase synthesis of cyclic lipopeptides have shown that reagents like 1H-pyrazole-1-carboxamidine hydrochloride can be inefficient, failing to achieve complete guanidinylation of resin-bound amines even after extended reaction times. nih.gov The efficacy of such reactions can be highly dependent on the type of resin used, with polystyrene (PS) and polyethylene (B3416737) glycol (PEG) based resins showing different behaviors. nih.gov

Future work should focus on:

Optimizing Linkers and Supports: Investigating different polymer backbones and linker strategies to attach this compound to a solid support, enhancing its reactivity and accessibility.

Broadening Substrate Scope: Testing the efficacy of new supported reagents on a wider range of substrates, including sterically hindered amines and complex peptide sequences. nih.gov

Improving Recycling Protocols: Developing more efficient and robust regeneration cycles to maximize the lifespan and cost-effectiveness of the supported reagent. organic-chemistry.org

| Reagent/System | Key Finding | Significance/Future Work | Reference |

|---|---|---|---|

| Polymer-bound 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine | Successfully used for amidination and could be regenerated and recycled. | Demonstrates the feasibility of recyclable pyrazole-based reagents. Future work includes adapting this for the Pbf-protected variant. | organic-chemistry.org |

| 1H-pyrazole-1-carboxamidine on TentaGel S RAM and Rink amide MBHA resins | Incomplete guanidinylation of resin-bound amines; performance was resin-dependent. | Highlights the need to optimize solid-phase reaction conditions and resin choice for pyrazole-based reagents. | nih.gov |

Exploration of this compound in Flow Chemistry and Automated Synthesis

The adaptation of guanidinylation reactions using this compound for flow chemistry and automated synthesis platforms is a significant area for future development. Flow chemistry, where reactants are continuously pumped through a reactor, offers advantages such as enhanced safety, better heat and mass transfer, and simplified scale-up.

While the direct application of this compound in continuous flow systems is not yet widely reported, related advancements suggest its potential. For instance, microwave-assisted synthesis, which dramatically accelerates reaction rates, has been successfully applied to guanidinylation reactions on solid supports. organic-chemistry.orgresearchgate.net These microwave protocols often serve as a bridge between batch and flow synthesis, as the rapid heating and short reaction times are well-suited for translation to flow reactors.

Furthermore, the optimization of reaction conditions for solid-phase peptide synthesis (SPPS), an inherently automated process, has been a focus of research. rsc.org Procedures have been developed that are compatible with the standard sub-monomer method of peptoid synthesis, a testament to the reagent's adaptability. rsc.org

Future research in this area should target:

Translation to Flow: Developing continuous flow protocols for the guanidinylation of amines and peptides using this compound or its analogues. This would involve optimizing parameters like flow rate, temperature, and reactor design.

Automated Platforms: Integrating these flow methods into automated synthesis platforms for high-throughput screening and library generation of guanidinylated compounds.

Design and Synthesis of Analogues with Tunable Reactivity or Orthogonality

Creating analogues of this compound with fine-tuned properties is a crucial research avenue. By modifying the protecting groups or the pyrazole ring itself, chemists can develop a toolkit of reagents tailored for specific synthetic challenges.

Tunable Reactivity: The reactivity of the guanidinylating agent can be adjusted by adding electron-withdrawing or -donating groups to the pyrazole ring. For example, a more reactive analogue, 4-nitro-1-H-pyrazole-1-[N, N′-bis(tert-butoxycarbonyl)]carboxamidine, was developed to achieve faster and more efficient synthesis of protected guanidines, requiring fewer equivalents of the reagent in solid-phase applications. researchgate.net Another example is the optimization of 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) as a useful reagent for preparing guanidines via nitroguanidine (B56551) intermediates. researchgate.net

Orthogonal Protecting Groups: The choice of protecting group on the carboxamidine is critical for multi-step synthesis. The Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) group is acid-labile. Synthesizing analogues with different protecting groups allows for "orthogonal" deprotection schemes, where one group can be removed without affecting another.

Boc Group: The most common analogue is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, where the Boc (tert-butoxycarbonyl) group also provides acid-lability but with different kinetics, offering some selectivity. chemicalbook.com

Cbz Group: N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine employs the Cbz group, which is typically removed by hydrogenolysis, providing a completely different deprotection strategy.

Dde Group: To achieve selectivity in the presence of other acid-labile groups (like Boc), orthogonal protection using the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group has been developed. The Dde group is selectively removed with hydrazine, allowing for specific guanidinylation on-resin while other protected amines remain untouched. rsc.org

| Analogue | Protecting Group(s) | Key Feature | Reference |

|---|---|---|---|

| This compound | Pbf | Standard reagent with acid-labile protection. | researchgate.net |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Boc | Widely used, acid-labile, allows for Boc-protected guanidine (B92328) synthesis. | chemicalbook.com |

| N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine | Cbz | Orthogonal protection; Cbz group removed by hydrogenolysis. | N/A |

| 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) | Nitro | Alternative reactivity via a nitroguanidine intermediate. | researchgate.net |

| Amine protected with Dde | Dde | Orthogonal protection for selective on-resin guanidinylation; removed with hydrazine. | rsc.org |

Application in the Synthesis of Advanced Materials and Supramolecular Structures

The guanidinium (B1211019) group is a powerful functional motif for building advanced materials and supramolecular assemblies due to its ability to form strong, bidentate hydrogen bonds with oxoanions like carboxylates and phosphates. mit.edu this compound and its analogues are instrumental in introducing this functionality into polymers and other macromolecules.

Future research will likely expand on these pioneering examples:

Biomedical Hydrogels: Guanidinylated chitosan, prepared using 1H-pyrazole-1-carboxamidine hydrochloride, has been shown to form supramolecular hydrogels when mixed with nanoclay. nih.gov These injectable and self-healing materials are osteoinductive and show promise as carriers for bone regeneration. nih.gov Further development could lead to a new class of biomaterials for tissue engineering.

Antimicrobial Polymers: Researchers have synthesized guanidinium-functionalized polycarbodiimides, which exhibit significant antibacterial activity. nih.gov These materials represent a promising strategy for developing new polymer-based antimicrobial coatings and wound dressings to combat antibiotic-resistant bacteria. nih.gov

Drug Delivery Systems: The synthesis of molecules for "quatsome" delivery systems, a type of nanoparticle, has been accomplished using N,N'-DiBoc-1H-pyrazole-1-carboxamidine. ub.edu The guanidinium group's ability to interact with cell surfaces is key to the function of such cell-penetrating systems. mit.edu Future work could focus on creating more sophisticated guanidinium-based vectors for targeted drug and gene delivery.